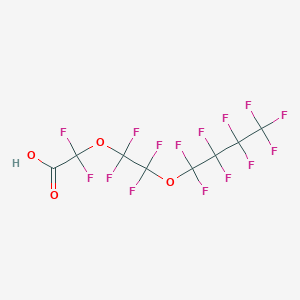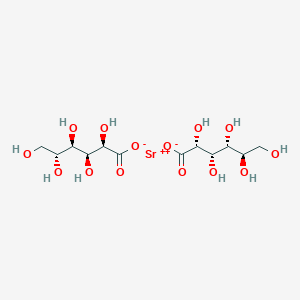
Bhdpa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bhdpa, also known as 1,2-bis(2-hydroxy-5-methylphenyl) acetylene, is a compound that has gained significant attention in scientific research due to its unique properties. Bhdpa is a symmetrical molecule with two hydroxyphenyl groups attached to a central acetylene bond. This compound has been studied for its potential use in various fields, including material science and biomedicine.
Wirkmechanismus
The mechanism of action of Bhdpa is not fully understood. However, it has been suggested that Bhdpa exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species and inhibiting the production of inflammatory cytokines. In cancer therapy, Bhdpa has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemische Und Physiologische Effekte
Bhdpa has been shown to have several biochemical and physiological effects. In vitro studies have shown that Bhdpa has antioxidant and anti-inflammatory effects. Bhdpa has also been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors. In vivo studies have shown that Bhdpa has a low toxicity profile and does not cause significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Bhdpa in lab experiments is its low toxicity profile. Bhdpa has been shown to have minimal adverse effects in animal models, making it a safe compound to use in research. Another advantage of using Bhdpa is its unique properties, which make it a versatile compound for use in various fields.
One limitation of using Bhdpa in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous environments. Another limitation is the lack of understanding of its mechanism of action, which can make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for research on Bhdpa. One direction is to further investigate its potential use in cancer therapy. Bhdpa has shown promising results in inducing apoptosis in cancer cells, and further studies are needed to determine its efficacy in treating different types of cancer.
Another direction is to explore its potential use in material science. Bhdpa has unique properties that make it a versatile building block for the synthesis of various polymers and organic materials. Further studies are needed to determine its potential applications in this field.
Conclusion:
Bhdpa is a compound that has gained significant attention in scientific research due to its unique properties. It has been studied for its potential use in various fields, including material science and biomedicine. Bhdpa has been shown to have antioxidant and anti-inflammatory effects and has been studied for its potential use in cancer therapy. While there are limitations to using Bhdpa in lab experiments, its low toxicity profile and unique properties make it a versatile compound for use in research. There are several future directions for research on Bhdpa, including further investigation of its potential use in cancer therapy and material science.
Synthesemethoden
The synthesis of Bhdpa can be achieved through several methods, including the Sonogashira coupling reaction and the Glaser coupling reaction. The Sonogashira coupling reaction involves the reaction of an aryl halide with an alkynyl compound, while the Glaser coupling reaction involves the reaction of a terminal alkyne with a copper catalyst. Both methods have been used successfully to synthesize Bhdpa.
Wissenschaftliche Forschungsanwendungen
Bhdpa has been extensively studied for its potential use in material science and biomedicine. In material science, Bhdpa has been used as a building block for the synthesis of various polymers and organic materials. Bhdpa has also been studied for its potential use in the fabrication of electronic devices and sensors.
In biomedicine, Bhdpa has been studied for its potential use as an antioxidant and anti-inflammatory agent. Bhdpa has also been studied for its potential use in cancer therapy. Bhdpa has been shown to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors.
Eigenschaften
CAS-Nummer |
130399-79-0 |
|---|---|
Produktname |
Bhdpa |
Molekularformel |
C28H32O7 |
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
[(8S,9S,10R,13S,14S,17R)-17-(2,2-dihydroxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] benzoate |
InChI |
InChI=1S/C28H32O7/c1-26-12-10-18(29)14-17(26)8-9-19-20-11-13-28(23(31)24(32)33,27(20,2)15-21(30)22(19)26)35-25(34)16-6-4-3-5-7-16/h3-7,10,12,14,19-22,24,30,32-33H,8-9,11,13,15H2,1-2H3/t19-,20-,21?,22+,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
WOTRZIGJOBXZSH-ZELPCQGESA-N |
Isomerische SMILES |
C[C@]12CC([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C(O)O)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=C[C@]35C)O |
SMILES |
CC12CC(C3C(C1CCC2(C(=O)C(O)O)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=CC35C)O |
Kanonische SMILES |
CC12CC(C3C(C1CCC2(C(=O)C(O)O)OC(=O)C4=CC=CC=C4)CCC5=CC(=O)C=CC35C)O |
Synonyme |
17-benzoyloxy-11-hydroxy-3,20-dioxo-1,4-pregnadien-21-al hemiacetal 17alpha-benzoyloxy-11beta-hydroxy-3,20-dioxo-1,4-pregnadien-21-al hemiacetal BHDPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-5-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B157175.png)
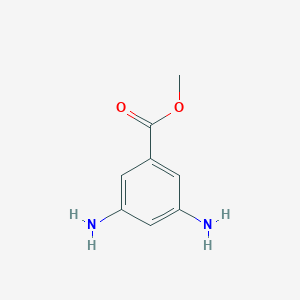
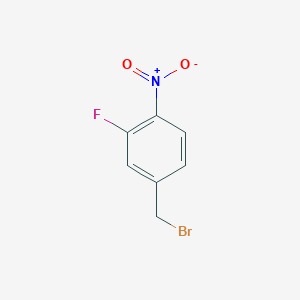
![2-[2-(2-bromophenyl)ethyl]-1H-imidazole](/img/structure/B157183.png)
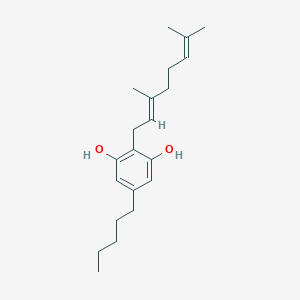
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)
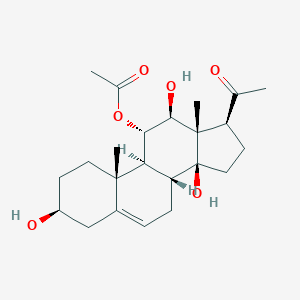

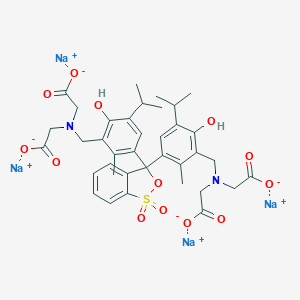
![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)
